p-Nitroblebbistatin

Overview

Description

P-Nitroblebbistatin (also known as NBT) is a potent and selective inhibitor of myosin light chain kinase (MLCK) and is one of the most commonly used pharmacological tools to study the cellular and physiological functions of myosin light chain phosphorylation. It has been used in a variety of studies to investigate the role of MLCK in a number of different biological processes.

Scientific Research Applications

Photostable Myosin II Inhibition

p-Nitroblebbistatin is a derivative of blebbistatin with enhanced properties. It is primarily used in biological research for its ability to inhibit myosin II. Unlike blebbistatin, this compound is photostable and non-cytotoxic, making it a valuable tool for studies involving light-sensitive experiments. This derivative is effective both in vitro and in vivo, offering a reliable alternative for researchers studying myosin II functions without the risk of phototoxicity or cytotoxic side effects (Képiró et al., 2014).

Enhanced Solubility and Safety

This compound has been found to have improved solubility compared to its predecessor, blebbistatin. This property is crucial for in vivo applications where high concentrations of the inhibitor are required. Its non-fluorescent nature further adds to its versatility in various research settings. Importantly, it has been demonstrated to be safe for use, as shown in tests on HeLa cells and zebrafish embryos, without the phototoxic and cytotoxic effects associated with blebbistatin (Várkuti et al., 2016).

Application in Cell Migration and Antigen Capture Studies

In studies involving cell migration and antigen capture, this compound has been referenced for its role in inhibiting myosin II. This application is crucial in understanding cellular dynamics and immune responses. The photostable nature of this compound allows for extended observation periods in these studies without the risk of photodamage to the cells (Chabaud et al., 2015).

Myosin-2 Family Proteins as Drug Targets

The structural properties of this compound, alongside other derivatives like para-aminoblebbistatin, indicate a potential for drug development targeting myosin-2 family proteins. Studies have shown that small modifications on the blebbistatin scaffold, like those seen in this compound, can enhance pharmacological properties, suggesting a promising direction for the development of new therapeutics targeting myosin-2 related disorders (Gyimesi et al., 2021).

Modulation of Cardiac Myosin Function

In the context of cardiac health, this compound has been studied for its effects on beta-cardiac myosin. Research demonstrates that this compound can reduce isometric force in human beta cardiac myosin, suggesting potential therapeutic applications in conditions like hypertrophic cardiomyopathy. The ability of this compound to modulate myosin function at both molecular and tissue levels is a significant finding in cardiac research (Tang et al., 2017).

Mechanism of Action

Target of Action

p-Nitroblebbistatin, also known as para-nitroblebbistatin, is a non-phototoxic, photostable myosin inhibitor . Its primary target is myosin II , a motor protein involved in muscle contraction and cell motility . It is widely used in research to inhibit heart muscle myosin, non-muscle myosin II, and skeletal muscle myosin .

Mode of Action

This compound inhibits myosin by blocking its ATPase activity, which is crucial for acto-myosin based motility . It binds halfway between the nucleotide binding pocket and the actin binding cleft of myosin, predominantly in an actin detached conformation . This type of inhibition relaxes the acto-myosin myofilaments .

Biochemical Pathways

The inhibition of myosin II by this compound affects several biological processes. It inhibits the formation of blebs in melanoma cell culture , disrupts mitotic spindle formation , and can either enhance or inhibit cell migration depending on other conditions . In neurons, it promotes neurite outgrowth .

Pharmacokinetics

It is known that it has improved solubility compared to blebbistatin, with a solubility of approximately 5 μm in water . This improved solubility may enhance its bioavailability.

Result of Action

The inhibition of myosin II by this compound leads to several cellular and molecular effects. At the cellular level, it inhibits cytokinesis and can affect cell migration . At the organ level, it stops the contraction of skeletal muscle or heart muscle .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its photostability allows it to remain active under blue light illumination, unlike blebbistatin which becomes inactive and phototoxic under such conditions . This makes this compound a more reliable tool in experiments involving blue light illumination. Furthermore, its non-cytotoxic nature makes it a safer option for use in various biological environments.

Future Directions

Biochemical Analysis

Biochemical Properties

p-Nitroblebbistatin selectively inhibits the ATPase activity of myosin II . It interacts with various myosin II isoforms, including skeletal muscle myosin, cardiac myosin, and non-muscle myosin . The nature of these interactions involves binding to a distal pocket to the myosin lever arm near the nucleotide-binding site .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the formation of strongly-bound non-functional actomyosin complexes . This inhibition can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its binding to myosin II, inhibiting its ATPase activity . This binding occurs at a distal pocket to the myosin lever arm near the nucleotide-binding site . This interaction inhibits the formation of actomyosin complexes, thereby affecting cellular functions .

Temporal Effects in Laboratory Settings

Over time, this compound maintains its stability and does not degrade significantly . It has been shown to have long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages . Specific threshold effects or toxic effects at high doses have not been reported in the literature.

Metabolic Pathways

It is known that this compound metabolizes slower than blebbistatin in both rats and humans .

Transport and Distribution

It is known that this compound has high solubility, which may influence its distribution .

Subcellular Localization

Given its role as a myosin II inhibitor, it is likely to be found in regions of the cell where myosin II is present .

Properties

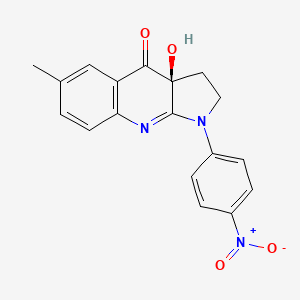

IUPAC Name |

(3aS)-3a-hydroxy-6-methyl-1-(4-nitrophenyl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O4/c1-11-2-7-15-14(10-11)16(22)18(23)8-9-20(17(18)19-15)12-3-5-13(6-4-12)21(24)25/h2-7,10,23H,8-9H2,1H3/t18-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAUXNLHXGQGFOS-GOSISDBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C3C(C2=O)(CCN3C4=CC=C(C=C4)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)N=C3[C@](C2=O)(CCN3C4=CC=C(C=C4)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Bis[[(Z)-hexadec-9-enoyl]oxy]propyl (Z)-octadec-9-enoate](/img/structure/B3026217.png)

![Docosanoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3026219.png)

![trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-benzamide](/img/structure/B3026220.png)

![(5'Z,8'Z,11'Z,14'Z,17'Z)-5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 1,1'-[1-[[(1-oxohexadecyl)oxy]methyl]-1,2-ethanediyl] ester](/img/structure/B3026221.png)

![Octadecanoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxohexadecyl)oxy]ethyl ester](/img/structure/B3026225.png)

![Octadecanoic acid, 3-hydroxy-2-[(1-oxododecyl)oxy]propyl ester](/img/structure/B3026226.png)

![Hexadecanoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxotetradecyl)oxy]ethyl ester](/img/structure/B3026231.png)

![9Z-octadecenoic acid, 1-[[(1-oxodecyl)oxy]methyl]-1,2-ethanediyl ester](/img/structure/B3026232.png)

![(3beta)-cholest-5-en-3-ol 3-[N-[2-[(2-hydroxyethyl)amino]ethyl]carbamate]](/img/structure/B3026235.png)